

3-Phenoxypropan-1-amine: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: **3-Phenoxypropan-1-amine**

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An In-depth Exploration of a Key Building Block in Modern Drug Discovery

Foreword

In the landscape of contemporary medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. Among the myriad of structural motifs, the aryloxypropanamine framework has emerged as a particularly fruitful scaffold, underpinning the structure of numerous clinically significant pharmaceuticals. This guide focuses on a fundamental exemplar of this class: **3-Phenoxypropan-1-amine**. While seemingly simple in its constitution, this molecule offers a versatile platform for synthetic elaboration and has been instrumental in the conceptual development of various drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of **3-Phenoxypropan-1-amine**, encompassing its fundamental chemical identity, synthesis, and its pivotal role as a precursor in the creation of advanced pharmaceutical compounds.

Core Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is the cornerstone of scientific communication and reproducibility. **3-Phenoxypropan-1-amine** is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is **3-phenoxypropan-1-amine**.[\[1\]](#)

This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the amine group. The three-carbon chain is a propane backbone. The amine group is located at position 1, leading to "propan-1-amine". A phenoxy group (a phenyl ring attached via an oxygen atom) is substituted at position 3.

In addition to its formal IUPAC name, **3-Phenoxypropan-1-amine** is known by several synonyms in commercial and scientific literature. These include:

- 1-Propanamine, 3-phenoxy-[\[1\]](#)
- (3-Phenoxy)propylamine[\[1\]](#)

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate material sourcing. The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 7617-76-7, which serves as a definitive identifier across different databases and suppliers.[\[1\]](#)

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of **3-Phenoxypropan-1-amine** are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₁₃ NO [1] [2]
Molecular Weight	151.21 g/mol [1] [2]
Boiling Point	253.9 °C at 760 mmHg [1]
Density	1.007 g/cm ³ [1]
Refractive Index	1.521 [1]
Flash Point	110.3 °C [1]
Vapor Pressure	0.0178 mmHg at 25 °C [1]

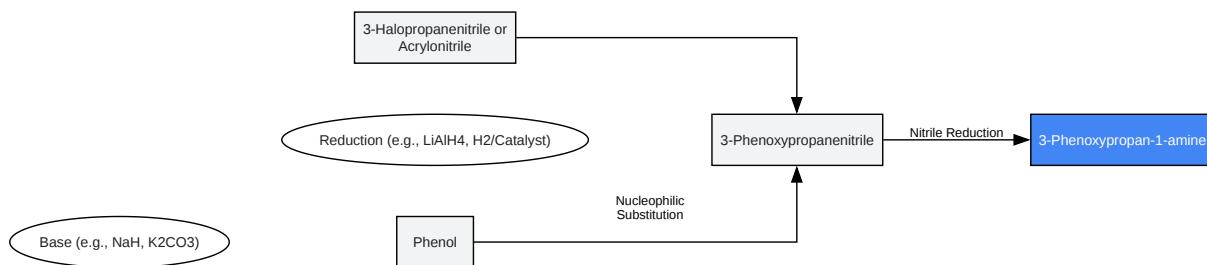
These properties indicate that **3-Phenoxypropan-1-amine** is a relatively high-boiling liquid under standard conditions, with a density slightly greater than water. Its high flash point suggests a lower risk of flammability compared to more volatile amines.

Synthesis and Chemical Reactivity

The synthesis of **3-Phenoxypropan-1-amine** and its derivatives is a topic of significant interest, particularly in the context of preparing pharmaceutical intermediates. The core structure allows for a variety of synthetic transformations, primarily involving the terminal amine and the aromatic ring.

A common and conceptually straightforward approach to synthesizing the **3-phenoxypropan-1-amine** backbone involves the reaction of phenol with a suitable three-carbon synthon bearing a masked or precursor amine functionality.

A representative synthetic workflow is depicted below:



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Caption: General synthetic route to **3-Phenoxypropan-1-amine**.

In this generalized scheme, phenol is first deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This then undergoes a nucleophilic substitution reaction with a three-carbon electrophile. Subsequent reduction of the nitrile group yields the desired primary amine. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.

The reactivity of **3-Phenoxypropan-1-amine** is dominated by its primary amine functionality. This group can readily undergo a wide range of chemical transformations, including:

- N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
- Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or formulation.

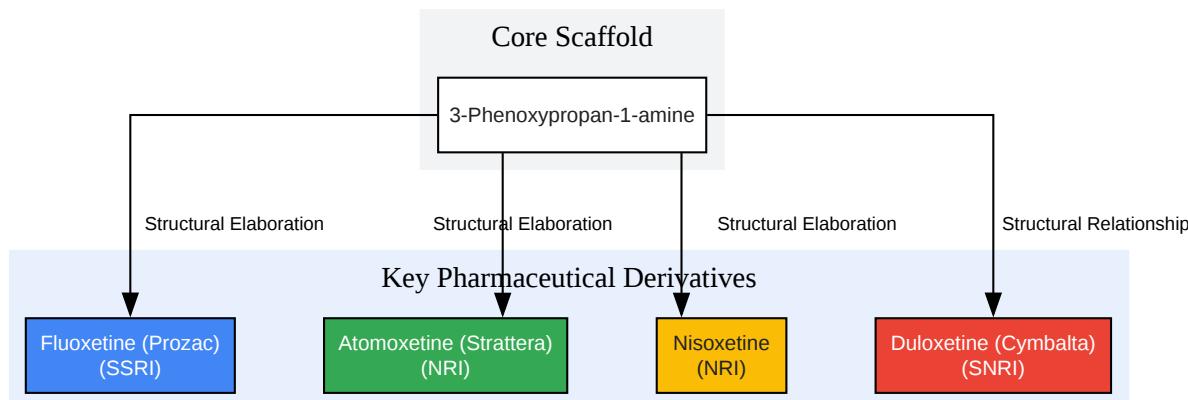
The phenoxy moiety can also be functionalized, typically through electrophilic aromatic substitution, although the ether linkage is generally stable to many reaction conditions.

The Aryloxypropanamine Scaffold in Drug Development

The true significance of **3-Phenoxypropan-1-amine** in the pharmaceutical sciences lies in its role as a foundational scaffold for a class of drugs known as aryloxypropanamines. This structural motif is present in a variety of therapeutic agents, most notably in antidepressants that act as monoamine reuptake inhibitors.

The development of these drugs often originated from modifications of earlier compounds. For instance, the antidepressant PPPA (3-phenoxy-3-phenylpropan-1-amine) was derived from the antihistamine diphenhydramine.^[3] PPPA, in turn, served as a template for the discovery of several other important antidepressant medications.^[3]

A logical diagram illustrating the structural relationship and evolution of several key drugs from the aryloxypropanamine scaffold is presented below:



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Caption: Structural relationship of **3-Phenoxypropan-1-amine** to key drugs.

The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry due to its ability to present key pharmacophoric features in a defined three-dimensional space, allowing for potent and selective interactions with biological targets such as neurotransmitter transporters. The specific substitutions on the phenyl ring and the amine nitrogen are critical for modulating the activity and selectivity of these compounds. For example, the introduction of a trifluoromethyl group on the phenoxy ring is a key feature of fluoxetine.[4]

Experimental Protocol: A Representative Synthesis of a Fluoxetine Precursor

To provide a practical context, the following is a representative, literature-inspired protocol for the synthesis of a key intermediate in the production of fluoxetine, illustrating the application of the **3-phenoxypropan-1-amine** core structure. This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Objective: To synthesize 3-(methylamino)-1-phenyl-1-propanol, a precursor to fluoxetine, via the reduction of an enaminone.[5]

Materials:

- 3-(Methylamino)-1-phenyl-2-propen-1-one
- Sodium borohydride (NaBH_4)
- Glacial acetic acid (HOAc)
- Ethyl acetate (EtOAc)
- 4 M Aqueous sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylamino)-1-phenyl-2-propen-1-one (e.g., 3.7 mmol) in glacial acetic acid (e.g., 15 mL).
[5]
- Cooling: Cool the solution to 5-10 °C using an ice bath.
- Addition of Reducing Agent: While vigorously stirring, add sodium borohydride (e.g., 21.0 mmol) portion-wise over a period of approximately 30 minutes, maintaining the temperature between 5-10 °C.[5]
- Reaction Quenching and Work-up: After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) while allowing the reaction to slowly warm to room temperature. Carefully quench the reaction by the dropwise addition of 4 M aqueous sodium hydroxide under cooling, until the pH of the solution is approximately 12.[5]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 70 mL).[5]

- **Washing and Drying:** Wash the combined organic layers with water (e.g., 50 mL) and then dry over anhydrous sodium sulfate.[\[5\]](#)
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-methylamino-1-phenyl-1-propanol, as an oil.[\[5\]](#)

Self-Validation and Causality:

- **Choice of Reducing Agent:** Sodium borohydride in acetic acid is a milder reducing system compared to lithium aluminum hydride, offering good selectivity for the reduction of the enaminone. The acidic medium protonates the enamine, facilitating hydride attack.
- **Temperature Control:** The initial cooling and portion-wise addition of NaBH₄ are critical to control the exothermic reaction and prevent side reactions.
- **Aqueous Work-up:** The basic work-up neutralizes the acetic acid and deprotonates the amine, ensuring it is in its free base form for efficient extraction into the organic solvent.
- **Extraction and Drying:** Multiple extractions with ethyl acetate ensure quantitative recovery of the product from the aqueous phase. Drying with sodium sulfate removes residual water, which is important for obtaining a pure product upon solvent evaporation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Phenoxypropan-1-amine** and its derivatives. It is classified as a substance that can cause severe skin burns and eye damage.[\[6\]](#)

General Handling Precautions:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[7\]](#)[\[8\]](#)
- **Incompatible Materials:** Avoid contact with strong oxidizing agents and strong bases.[\[8\]](#)

First Aid Measures:

- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[7]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
- Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[6][7]

Always consult the most current Safety Data Sheet (SDS) for the specific compound being used for complete and detailed safety information.[6][7][8]

Conclusion

3-Phenoxypropan-1-amine, while a structurally unassuming molecule, represents a cornerstone of modern medicinal chemistry. Its versatile synthesis and the reactivity of its primary amine function have established it as a critical building block for a wide range of pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its chemical identity, properties, synthesis, and its role as a privileged scaffold is indispensable for researchers and scientists engaged in the design and development of new therapeutic entities. The principles and protocols outlined in this guide provide a solid foundation for the effective and safe utilization of this important chemical in a research and development setting.

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